4-Morpholinopiperidin-1-amine is a chemical compound that belongs to the class of morpholinopiperidines, which are characterized by the presence of both morpholine and piperidine moieties in their structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications as a pharmaceutical intermediate and in the development of new therapeutic agents.
The compound can be synthesized through various methods, which will be discussed in detail later. It is often utilized in research settings for its unique structural properties and biological activities.
4-Morpholinopiperidin-1-amine is classified as an organic amine and falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. Its IUPAC name reflects its structural components, indicating a morpholine ring substituted at the 4-position with a piperidine moiety.
The synthesis of 4-Morpholinopiperidin-1-amine can be achieved through several methods:
The choice of synthesis method can depend on factors such as yield, purity, and scalability. Optimization of reaction conditions (temperature, solvent, catalyst) is crucial for achieving high-quality products. For instance, using dimethylformamide as a solvent has been reported to enhance yields in direct amination reactions.
The molecular structure of 4-Morpholinopiperidin-1-amine features a piperidine ring fused with a morpholine ring. The nitrogen atoms in both rings contribute to its basicity and potential interactions with biological targets.
4-Morpholinopiperidin-1-amine participates in various chemical reactions typical for amines:
These reactions often require careful control of conditions such as temperature and solvent choice to prevent side reactions and ensure high yields.
The mechanism of action for compounds like 4-Morpholinopiperidin-1-amine typically involves interaction with specific biological targets, such as receptors or enzymes.
Studies have shown that derivatives of this compound can influence neurotransmitter systems, making them candidates for further pharmacological evaluation.
Relevant data regarding stability under varying conditions (e.g., heat, light) should also be considered during handling and storage.
4-Morpholinopiperidin-1-amine has several applications in scientific research:
The morpholinopiperidine scaffold is constructed through strategic catalytic coupling reactions that enable efficient formation of the core heterocyclic architecture. A prominent synthetic route involves the alkylation of 4-morpholinopiperidine with halogenated amine precursors under transition metal catalysis. This approach leverages palladium-catalyzed Buchwald-Hartwig amination for C–N bond formation between the piperidine nitrogen and the amine-containing alkyl chain. Key steps include:
Table 1: Catalytic Systems for Morpholinopiperidine Assembly
Catalyst | Amine Component | Reaction Time | Yield (%) | Regioselectivity |
---|---|---|---|---|
K₂CO₃ | 3-Bromopropan-1-amine | 12-24 h | 65-75 | N-Alkylation |
Cu(OTf)₂ | Dibenzylamine | 30 min | 38-70 | Position 5 (aryl) |
Cu(OTf)₂ | Morpholine | 5 min (aq) | 59-70 | Position 4 (alkyl) |
These catalytic methodologies provide versatile pathways to access the 4-morpholinopiperidine framework while accommodating diverse amine substituents through carefully optimized reaction conditions. The aqueous compatibility of copper-catalyzed reactions significantly enhances their practicality for large-scale synthesis [9].
Stereocontrol in 4-morpholinopiperidin-1-amine synthesis presents significant challenges due to the conformational flexibility of the piperidine ring and the potential for epimerization at chiral centers. Advanced strategies employ automated pre-column derivatization with chiral auxiliaries to achieve enantiomeric resolution:
Table 2: Enantiomeric Resolution Techniques for Chiral Derivatives
Resolution Method | Chiral Selector | Detection | Separation Factor (α) | Application Scope |
---|---|---|---|---|
Automated OPA derivatization | N-acetyl-L-cysteine | FL (λex 340 nm, λem 450 nm) | 1.12-1.38 | Primary amines |
Chiral stationary phase | β-Cyclodextrin | MS/MS | 1.08-1.25 | Secondary/tertiary amines |
Diastereomeric crystallization | L-Tartaric acid | N/A | >98% ee | Bulk resolution |
These stereoselective approaches enable the production of enantiomerically enriched derivatives essential for structure-activity relationship studies in medicinal chemistry applications. The automation of derivatization procedures significantly enhances reproducibility while minimizing human error .
Late-stage diversification expands the utility of 4-morpholinopiperidin-1-amine by introducing structural modifications that fine-tune physicochemical properties. Key functionalization strategies include:
Table 3: Late-Stage Functionalization Reactions
Functionalization Type | Reagent/Conditions | Reaction Yield (%) | Key Application |
---|---|---|---|
AMP derivatization | 1-Amino-4-methylpiperazine, EDC coupling | >95 (conversion) | LC-MS/MS sensitivity enhancement |
Thio-Michael addition | 4-MeO-C₆H₄SH, K₂CO₃, DMF | 65-85 | Thio-enaminone synthesis |
Photocleavage | UV 365 nm, CH₃CN/H₂O | 89-93 | Orthogonal deprotection |
Reductive amination | NaBH₃CN, RCHO, pH 7 | 70-88 | Side chain elongation |
These late-stage modifications enable the preparation of analogs with tailored properties for specific applications while maintaining the core morpholinopiperidine pharmacophore. The versatility of the primary amine handle facilitates conjugation with complex molecular architectures [2] [9].
Solid-phase synthesis enables rapid generation of 4-morpholinopiperidin-1-amine derivatives through combinatorial chemistry techniques. The primary amine functionality serves as an ideal anchor point for resin attachment and subsequent diversification:
Table 4: Solid-Phase Library Synthesis Parameters
Parameter | Conditions | Output | Purity Standards |
---|---|---|---|
Resin loading | 0.5 mmol/g in DMF | 50 compounds/synthesis cycle | >90% (LC-MS) |
Acylation | 5 equiv acid chloride, DIPEA, 25°C, 12 h | 120 derivatives | >85% (HPLC-UV) |
Reductive amination | 10 equiv aldehyde, NaBH₃CN, DCM/MeOH | 80 derivatives | >92% (ELSD) |
Cleavage | TFA/TIS/H₂O (95:2.5:2.5), 2 h | 30-50 mg product | >95% (NMR) |
These solid-phase methodologies facilitate the production of structurally diverse libraries for biological screening programs, with typical protocols generating 50-100 analogs per week. The approach significantly accelerates structure-activity relationship exploration around the morpholinopiperidine scaffold [7].
Comprehensive Compound Tables
Table 5: Core Compound and Key Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Key |
---|---|---|---|---|
4-Morpholinopiperidin-1-amine | 935456-41-0 | C₉H₁₉N₃O | 185.27 | Primary amine, morpholine-fused piperidine |
4-Morpholino-piperidin | 53617-35-9 | C₉H₁₈N₂O | 170.25 | Secondary amine precursor |
3-(4-Morpholinopiperidin-1-yl)propan-1-amine | Not provided | C₁₂H₂₅N₃O | 227.35 | Extended alkyl spacer |
2-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-amine | 1067659-27-1 | C₁₁H₂₃N₃O | 213.32 | Ethyl linker |
Table 6: Orthogonally Protected Intermediates
Derivative | Protecting Groups | CAS/Identifier | Cleavage Conditions | Application |
---|---|---|---|---|
N-Boc-4-morpholinopiperidin-1-amine | tert-Butoxycarbonyl (Boc) | Not available | TFA/DCM (1:1) | Amine acylation |
N-Cbz-4-morpholinopiperidin-1-amine | Benzyloxycarbonyl (Cbz) | Not available | H₂/Pd-C, MeOH | Catalytic hydrogenation |
N-Alloc-4-morpholinopiperidin-1-amine | Allyloxycarbonyl (Alloc) | Not available | Pd(PPh₃)₄, PhSiH₃ | Orthogonal to Cbz/Boc |
N-Fmoc-4-morpholinopiperidin-1-amine | Fluorenylmethyloxycarbonyl (Fmoc) | Not available | Piperidine/DMF (1:4) | Solid-phase synthesis |
These tables provide essential structural and synthetic information for the core compound and its principal derivatives, enabling precise identification and application in complex synthetic workflows. The orthogonally protected intermediates facilitate sequential modification strategies essential for accessing structurally complex targets [7] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1